molecular formula C9H10N2O B12841408 (E)-7,8-Dihydroquinolin-5(6H)-one oxime

(E)-7,8-Dihydroquinolin-5(6H)-one oxime

Cat. No.: B12841408
M. Wt: 162.19 g/mol
InChI Key: WIFANAAJMOTDRF-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-7,8-Dihydroquinolin-5(6H)-one oxime is a heterocyclic compound featuring a bicyclic quinoline scaffold with an oxime functional group at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinoline derivatives, such as pleuromutilin antibiotics and nicotinic receptor ligands .

Key spectral characteristics include:

  • ¹H NMR: Signals for pyridine protons at 8.49 ppm and methylene protons in the dihydroquinoline ring at 2.39–3.42 ppm .
  • ¹³C NMR: Carbonyl (C=O) signals at 168.71 ppm and olefinic carbons (C=C) at 164.31–140.17 ppm .
  • FT-IR: Stretching vibrations for C=O (1667–1672 cm⁻¹) and N–O (823–825 cm⁻¹) .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(NE)-N-(7,8-dihydro-6H-quinolin-5-ylidene)hydroxylamine

InChI

InChI=1S/C9H10N2O/c12-11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,12H,1,4-5H2/b11-9+

InChI Key

WIFANAAJMOTDRF-PKNBQFBNSA-N

Isomeric SMILES

C1CC2=C(C=CC=N2)/C(=N/O)/C1

Canonical SMILES

C1CC2=C(C=CC=N2)C(=NO)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7,8-Dihydroquinolin-5(6H)-one oxime typically involves the reaction of 7,8-dihydroquinolin-5(6H)-one with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours .

Industrial Production Methods

Industrial production methods for (E)-7,8-Dihydroquinolin-5(6H)-one oxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(E)-7,8-Dihydroquinolin-5(6H)-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (E)-7,8-Dihydroquinolin-5(6H)-one oxime involves its interaction with molecular targets through its oxime functional group. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In reduction reactions, the oxime group is converted to an amine, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antibacterial Activity: Substituted Dihydroquinolinone Derivatives

The antibacterial potency of (E)-7,8-dihydroquinolin-5(6H)-one oxime analogs varies significantly with side-chain modifications. For example:

Compound Substituent MIC (µg/mL) vs. MRSA MIC (µg/mL) vs. S. aureus Source
Compound 1 Carbonitrile-substituted <0.0625 <0.0625
Compound 2 Biphenyl 1.0 1.0
Tiamulin (Control) Pleuromutilin core 0.125–0.25 0.125–0.25
  • Key Insight : The carbonitrile-substituted derivative (Compound 1) exhibits 16-fold higher activity than tiamulin, a clinical pleuromutilin antibiotic, while the biphenyl analog (Compound 2) is less potent. This highlights the critical role of electron-withdrawing groups (e.g., carbonitrile) in enhancing antibacterial activity .

Functional Group Variations: Oxime vs. Ketone

Replacing the oxime group with a ketone (e.g., 7,8-dihydroquinolin-5(6H)-one) reduces hydrogen-bonding capacity and alters bioactivity:

Compound Functional Group α4β2 Nicotinic Receptor Binding (Ki, µM) Antibacterial MIC (µg/mL) Source
(E)-7,8-Dihydroquinolin-5(6H)-one oxime Oxime Not reported <0.0625
7,8-Dihydroquinolin-5(6H)-one Ketone 12.2 (α4β2) 0.5–1.0
  • Key Insight : The oxime derivative demonstrates superior antibacterial activity compared to the ketone analog, likely due to improved solubility and target interaction. However, the ketone form shows moderate nicotinic receptor binding, suggesting divergent therapeutic applications .

Structural Isomers: Isoquinolinone vs. Quinolinone

Comparison with the isoquinolinone isomer (7,8-dihydroisoquinolin-5(6H)-one oxime) reveals distinct physicochemical properties:

Property (E)-7,8-Dihydroquinolin-5(6H)-one Oxime 7,8-Dihydroisoquinolin-5(6H)-one Oxime Source
pKa ~3.75 (predicted) ~3.75 (predicted)
Boiling Point 313°C (predicted) 113–115°C at 4 Torr
Antibacterial Activity MIC <0.0625 µg/mL Not reported
  • Key Insight: The quinolinone oxime exhibits higher thermal stability and antibacterial efficacy compared to its isoquinolinone counterpart, emphasizing the importance of ring topology in bioactivity .

Substituent Effects: Halogenated Derivatives

Halogenation at the 2- or 4-position significantly alters activity:

Compound Substituent MIC (µg/mL) vs. MRSA Source
2-Chloro-7,8-dihydroquinolin-5(6H)-one Cl at C2 0.5–1.0
2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one Cl at C2 and C4 0.25–0.5
  • Key Insight : Dichlorination enhances antibacterial potency, likely due to increased lipophilicity and membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.